molecular formula C24H29NaO8 B12405360 Estrone |A-D-glucuronide-d4 (sodium)

Estrone |A-D-glucuronide-d4 (sodium)

Cat. No.: B12405360
M. Wt: 472.5 g/mol
InChI Key: PBULYLQKWDXDFZ-GSKGIKHZSA-M
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Description

Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled derivative of estrone 3-glucuronide sodium salt. Estrone is one of the major mammalian estrogens, and its glucuronide conjugate is a significant metabolite in the body. The deuterium labeling is used for tracing and quantification in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone A-D-glucuronide-d4 (sodium) is synthesized by incorporating deuterium into the estrone 3-glucuronide sodium salt. The synthesis involves the glucuronidation of estrone, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

The industrial production of estrone A-D-glucuronide-d4 (sodium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the glucuronidation of estrone, followed by purification steps to isolate the deuterium-labeled product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Estrone A-D-glucuronide-d4 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent estrone form.

    Substitution: The glucuronide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized metabolites of estrone.

    Reduction: Estrone and its derivatives.

    Substitution: Various substituted estrone derivatives depending on the reagents used.

Scientific Research Applications

Estrone A-D-glucuronide-d4 (sodium) is widely used in scientific research, including:

    Chemistry: Used as a standard in analytical chemistry for quantification and tracing studies.

    Biology: Employed in studies related to hormone metabolism and endocrine functions.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of estrone in the body.

    Industry: Applied in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Estrone A-D-glucuronide-d4 (sodium) exerts its effects by interacting with estrogen receptors in the body. The compound enters the cells of responsive tissues, where it binds to estrogen receptors. The hormone-receptor complex then translocates to the nucleus and binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including reproductive health and metabolic processes.

Comparison with Similar Compounds

Estrone A-D-glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:

    Estrone 3-glucuronide sodium salt: The non-deuterated form used in similar applications.

    Estrone sulfate: Another major metabolite of estrone with different pharmacokinetic properties.

    Estradiol glucuronide: A related estrogen conjugate with distinct biological activities.

Estrone A-D-glucuronide-d4 (sodium) stands out due to its enhanced stability and traceability, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C24H29NaO8

Molecular Weight

472.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;

InChI Key

PBULYLQKWDXDFZ-GSKGIKHZSA-M

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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